molecular formula C18H17NO6 B262199 ethyl {3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate

ethyl {3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate

Cat. No. B262199
M. Wt: 343.3 g/mol
InChI Key: VZYFQOIINYECGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl {3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ethyl {3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in the regulation of inflammation.
Biochemical and Physiological Effects:
Ethyl {3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, it has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Furthermore, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using ethyl {3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate in lab experiments is its ability to exhibit potent antitumor, anti-inflammatory, and antioxidant activities. Additionally, it has been found to have low toxicity and high selectivity towards cancer cells. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research on ethyl {3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate. One potential direction is the development of new drugs for the treatment of various diseases, such as cancer and inflammation. Additionally, further studies can be conducted to explore the potential applications of this compound in other fields, such as agriculture and food science. Furthermore, the synthesis method can be optimized to improve the yield and purity of the compound.

Synthesis Methods

The synthesis of ethyl {3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate involves the reaction of furan-2-carbaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The resulting product is then treated with hydrazine hydrate to yield the final compound.

Scientific Research Applications

Ethyl {3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate has been extensively studied for its potential applications in various fields. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant activities. Additionally, it has been shown to have potential applications in the development of new drugs for the treatment of various diseases.

properties

Product Name

ethyl {3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate

Molecular Formula

C18H17NO6

Molecular Weight

343.3 g/mol

IUPAC Name

ethyl 2-[3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-2-oxoindol-1-yl]acetate

InChI

InChI=1S/C18H17NO6/c1-2-24-16(21)11-19-13-7-4-3-6-12(13)18(23,17(19)22)10-14(20)15-8-5-9-25-15/h3-9,23H,2,10-11H2,1H3

InChI Key

VZYFQOIINYECGT-UHFFFAOYSA-N

SMILES

CCOC(=O)CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CO3)O

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CO3)O

Origin of Product

United States

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